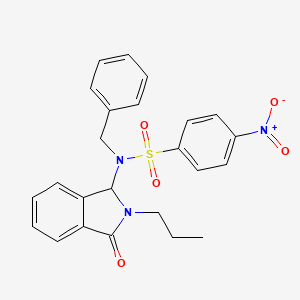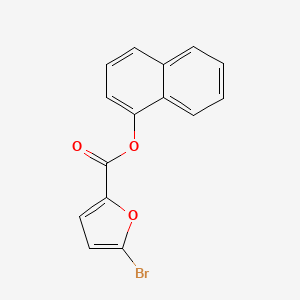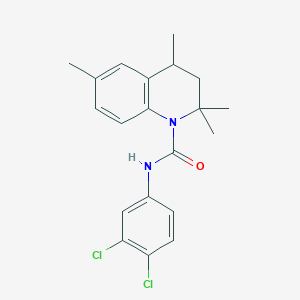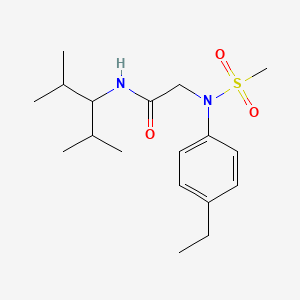
N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole ring, nitration, and sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isoindole ring may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-4-nitrobenzenesulfonamide: Lacks the isoindole ring, which may affect its biological activity.
N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide: Lacks the nitro group, which may affect its reactivity.
Uniqueness
N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C24H23N3O5S |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H23N3O5S/c1-2-16-25-23(21-10-6-7-11-22(21)24(25)28)26(17-18-8-4-3-5-9-18)33(31,32)20-14-12-19(13-15-20)27(29)30/h3-15,23H,2,16-17H2,1H3 |
Clave InChI |
GJMPTYQTKUJJHL-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(C2=CC=CC=C2C1=O)N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)
![N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453598.png)
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B12453602.png)
![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B12453618.png)
![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)


![1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B12453630.png)



![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
